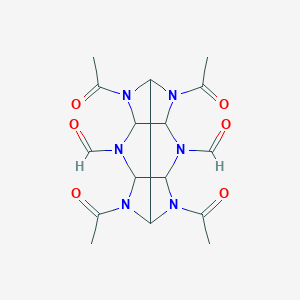

Tetraacetyldiformylhexaazaisowurtzitane

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N6O6 |

|---|---|

Molecular Weight |

392.37 g/mol |

IUPAC Name |

2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecane-4,10-dicarbaldehyde |

InChI |

InChI=1S/C16H20N6O6/c1-7(25)19-11-12-18(6-24)14-13(17(11)5-23)21(9(3)27)16(22(14)10(4)28)15(19)20(12)8(2)26/h5-6,11-16H,1-4H3 |

InChI Key |

SQDRIYSMLYEMBN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |

Canonical SMILES |

CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Tetraacetyldiformylhexaazaisowurtzitane

Precursor Synthesis and Transformation Pathways

The transformation of TADBIW to TADFIW is a two-step process involving the removal of benzyl (B1604629) groups and the subsequent addition of formyl groups. This pathway is crucial for modifying the hexaazaisowurtzitane cage structure for further chemical alterations.

The initial and most significant step in the synthesis of TADFIW is the hydrogenolytic debenzylation of TADBIW to produce Tetraacetylhexaazaisowurtzitane (TAIW). This reaction involves the cleavage of the N-benzyl bonds through catalytic hydrogenation. The resulting TAIW possesses two secondary amine sites, which are the target for the subsequent formylation. The debenzylation of TADBIW is often accomplished using a palladium catalyst in the presence of hydrogen. acs.org Further debenzylation of TADBIW in the presence of a palladium catalyst can yield TAIW, which is a direct precursor for nitration to CL-20 using common nitrating agents. acs.org

The choice of catalyst is paramount for the efficient debenzylation of TADBIW. Palladium-based catalysts are widely employed for the selective hydrogenolysis of C-N bonds. acs.org Specifically, Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)2/C), has been identified as a highly effective catalyst for this transformation. researchgate.netresearchgate.net The use of Pd(OH)2/C is a key aspect in the synthesis of related energetic compounds. nih.gov

Efforts to optimize the catalytic system have focused on reducing the amount of precious metal required and improving catalyst recyclability, as the palladium catalyst is prone to deactivation. nih.govresearchgate.net One approach involves using a Pd/resin catalyst system, which has demonstrated excellent performance. This system allows for a reduction in palladium concentration from 1% to 0.4% while simultaneously increasing the yield of TAIW from 92% to 98% under mild reaction conditions. rsc.org The enhanced efficiency is attributed to a synergistic effect between the palladium and the acidic resin support. rsc.org Another strategy to mitigate catalyst deactivation involves a regeneration process using a mixture of chloroform (B151607) and glacial acetic acid, which has been shown to restore the activity of the spent Pd(OH)2/C catalyst. nih.gov

Interactive Data Table: Catalyst Systems for Debenzylation of TADBIW

| Catalyst System | Palladium Concentration | Yield of TAIW | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pd(OH)2/C | Standard | Good | Mild | researchgate.netresearchgate.netnih.gov |

| Pd/resin | 0.4% | 98% | Mild | rsc.org |

| Pd/C | - | - | - | researchgate.net |

The solvent plays a crucial role in the debenzylation of TADBIW. Formic acid has been identified as a particularly effective solvent for this reaction. scispace.com It not only facilitates the dissolution of the reactants but also actively participates in the reaction mechanism. The use of formic acid as a solvent during the second hydrogenolysis step to form TADFIW from the TADB product and catalyst has been noted. scispace.com The debenzylation reaction can also be carried out in other organic acids such as propionic acid and n-butyric acid. acs.org

The reaction kinetics of the hydrogenolysis of TADBIW have been investigated to understand the influence of various process variables. Studies have shown that the reaction is first-order with respect to TADBIW during the initial phase of the reaction when using a Pd/C catalyst. When the reaction is conducted in an acetic acid mixture, the apparent activation energy is 45.63 kJ·mol⁻¹ and the pre-exponential factor is 10⁶·⁰⁴ min⁻¹. In pure acetic acid, these values are 79.90 kJ·mol⁻¹ and 10⁹·⁹³ min⁻¹, respectively.

Interactive Data Table: Kinetic Data for TADBIW Debenzylation

| Solvent | Apparent Activation Energy (kJ·mol⁻¹) | Pre-exponential Factor (min⁻¹) | Reaction Order | Reference |

|---|---|---|---|---|

| Acetic Acid Mixture | 45.63 | 10⁶·⁰⁴ | First-order | |

| Acetic Acid | 79.90 | 10⁹·⁹³ | First-order |

Following the debenzylation of TADBIW to TAIW, the subsequent step is the introduction of formyl groups onto the two newly formed secondary amine sites on the hexaazaisowurtzitane cage to yield TADFIW.

The direct formylation of TAIW can be achieved using formic acid. One reported method describes the condensation of the two benzyl groups of TADBIW into two formyl groups using formic acid, resulting in a 72% yield of TADFIW. researchgate.netresearchgate.net This suggests a one-pot reaction where debenzylation is immediately followed by formylation in a formic acid medium. The general mechanism for the N-formylation of amines with formic acid involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the N-formyl bond. rsc.org This process can often be facilitated by a catalyst or by heating. rsc.org

Alternative Synthetic Routes to Formyl-Substituted Hexaazaisowurtzitanes (e.g., photooxygenation-based routes)

Beyond the direct conversion of acetylated benzyl precursors, alternative methods have been explored to generate formyl-substituted hexaazaisowurtzitane cages, bypassing the traditional and costly benzylamine-based synthesis. A notable alternative is a photooxygenation-based route that utilizes a different precursor, hexa(1-propenyl)hexaazaisowurtzitane (HPIW). google.comresearchgate.net This method represents a significant departure from earlier synthetic pathways that relied on the condensation of benzylamine (B48309) and glyoxal. google.com

The process involves the photooxygenation of HPIW using singlet oxygen. google.comresearchgate.net This is typically achieved by irradiating a solution of HPIW with a quartz halogen lamp in the presence of oxygen gas and a sensitizer, such as zinc(II) tetraphenylporphine. google.com The reaction oxidizes the 1-propenyl substituents on the hexaazaisowurtzitane cage into formyl groups. google.comresearchgate.net Research indicates that this oxidation does not proceed to completion to form a single hexaformyl product; instead, it yields a partially oxidized product described as a polyformylhexaazaisowurtzitane. google.com The course of this reaction is believed to involve peroxide intermediates, potentially including more stable macrocyclic structures. researchgate.net

This benzylamine-free route begins with the less expensive starting material, allylamine, which is used to synthesize hexaallylhexaazaisowurtzitane (HAllylIW). google.com This intermediate then undergoes a base-catalyzed isomerization to produce hexa(1-propenyl)hexaazaisowurtzitane (HPIW), the direct precursor for the photooxygenation step. researchgate.net Although preliminary, this pathway is significant because the resulting polyformylhexaazaisowurtzitane has been shown to be an efficient precursor for subsequent nitrolysis to produce hexanitrohexaazaisowurtzitane (B163516) (CL-20). google.comresearchgate.net

Table 1: Investigated Conditions for Photooxygenation of HPIW

| Solvent System | Temperature | Reaction Time |

| C₆D₆ | Room Temperature | 3 hours |

| 2:1 C₆D₆-acetone-d₆ | 0 °C | 8 hours |

| Data derived from a study on alternative synthetic processes for hexaazaisowurtzitane derivatives. google.com |

Synthetic Efficacy and Yield Optimization

The efficacy of synthetic routes to formyl-substituted hexaazaisowurtzitanes is a critical aspect of their viability as intermediates. In a documented synthesis, this compound (TADFIW) was produced in a 72% yield. researchgate.net This was achieved through the condensation of two benzyl groups on Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW) using formic acid. researchgate.net

The alternative photooxygenation route, which produces a polyformylhexaazaisowurtzitane mixture, has also been noted for its potential efficiency. google.comresearchgate.net While a specific yield for a discrete formyl-substituted compound like TADFIW is not the goal of this particular route, the resulting polyformyl product undergoes nitrolysis to form CL-20 in a clean reaction. google.com It has been reported that the nitrolysis of this photooxygenation product is more efficient than the direct nitrolysis of other precursors, such as HAllylIW. google.com However, it is important to note that these findings were based on a single preliminary experiment, and further process development would be required. researchgate.net

Factors Influencing Reaction Efficiency and Purity

Several factors influence the efficiency and purity of the synthesis of formyl-substituted hexaazaisowurtzitanes.

Precursor Purity: The purity of the starting materials is paramount. In the synthesis of TADFIW from TADBIW, the purity of the TADBIW precursor is crucial. researchgate.net The synthesis of TADBIW itself from hexabenzyl-hexaazaisowurtzitane (HBIW) can result in impurities such as triacetyltribenzyl hexaazaisowurtzitane (TATBIW), which must be managed for a clean subsequent reaction. researchgate.net

Reaction Conditions: For the conversion of TADBIW to TADFIW, the use of formic acid under mild reaction conditions has been cited as advantageous, contributing to a high yield. researchgate.net In the photooxygenation route, reaction parameters such as the solvent system, temperature, and reaction time are key variables. google.com For example, experiments have been conducted in different solvents like deuterated benzene (B151609) and acetone (B3395972) at temperatures ranging from 0°C to room temperature to find optimal conditions. google.com

Catalyst Consumption: The synthesis of TADFIW from TADBIW is noted for its low consumption of the Pd(OH)₂ catalyst used in the precursor preparation step. researchgate.net

Formation of Byproducts: Purity is often compromised by the formation of incompletely substituted products. During the subsequent nitrolysis of TADFIW to the high-energy material CL-20, a small amount (2-3%) of an incompletely-nitrated product, pentanitromonoformylhexa-azaisowurtzitane (PNMFIW), was identified. researchgate.net This highlights that the formyl groups can be resistant to nitrolysis, impacting the purity of the final product.

Scalability Considerations for Laboratory and Industrial Production

Scaling the production of this compound and related compounds from the laboratory to an industrial level presents several challenges and considerations.

Cost of Starting Materials: A primary driver for seeking alternative synthetic routes has been the nearly prohibitive expense of the traditional pathway to the hexaazaisowurtzitane cage, which historically depends on benzylamine. google.com The high cost of this starting material is a major impediment to large-scale production. google.com The development of routes using less expensive materials, such as allylamine, is a key consideration for industrial scalability. google.com

Use of Catalysts: Traditional routes often involve debenzylation steps that use heavy metal catalysts, such as palladium. researchgate.net While effective, the cost, availability, and environmental impact of these catalysts are significant considerations for industrial-scale synthesis. google.com The development of routes that are free of heavy-metal catalysts is therefore highly desirable. researchgate.net

Process Maturity: The established synthesis of TADFIW from TADBIW has demonstrated high yields under mild conditions, suggesting a mature and potentially scalable process. researchgate.net In contrast, alternative methods like the photooxygenation route are in a more nascent stage of development. researchgate.net While promising for avoiding expensive reagents, these routes require significant process development and optimization to become viable for large-scale production. researchgate.net The efficiency of steps like photooxygenation may need improvement for industrial application. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving Tetraacetyldiformylhexaazaisowurtzitane

Mechanism of Formyl Group Introduction and Cage Modification

The introduction of formyl groups onto the hexaazaisowurtzitane cage to form Tetraacetyldiformylhexaazaisowurtzitane (TADFIW) is a critical modification step in the synthesis pathway of high-energy materials. This transformation is typically achieved from a precursor, Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW).

The primary mechanism for this conversion is a catalytic hydrogenolysis reaction. nih.gov In this process, TADBIW is treated with formic acid, which serves as the source of the formyl groups, in the presence of a palladium-based catalyst. nih.govresearchgate.net The reaction proceeds under a hydrogen atmosphere. The catalyst, often Pd(OH)₂ or Pd/C, facilitates the cleavage of the N-benzyl C-N bonds. Simultaneously, the formic acid acts as a formylating agent, replacing the benzyl (B1604629) groups at the 4 and 10 positions of the isowurtzitane cage with formyl groups (-CHO). This process is a specific type of reductive formylation where the benzyl groups are removed and replaced. The reaction is carefully controlled to selectively replace the two benzyl groups while leaving the four acetyl groups intact, thus modifying the cage structure to yield TADFIW. researchgate.net

Role of Intermediates in this compound Formation

The direct and most significant precursor for the synthesis of TADFIW is Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW) . TADBIW itself is synthesized from Hexabenzylhexaazaisowurtzitane (HBIW) through a process of simultaneous debenzylation-acetylation. nih.gov The conversion of TADBIW to TADFIW is a pivotal step that modifies the functional groups on the cage, preparing it for the final nitrolysis. researchgate.net

In the subsequent nitrolysis of TADFIW to Hexanitrohexaazaisowurtzitane (B163516) (CL-20), incomplete reaction can lead to the formation of partially nitrated intermediates. One such intermediate that has been successfully isolated and characterized is Pentanitromonoformylhexaazaisowurtzitane (PNMFIW) . researchgate.net The identification of PNMFIW provides direct evidence for the stepwise mechanism of nitrolysis, where the formyl and acetyl groups are sequentially replaced by nitro groups.

| Intermediate/Precursor | Role in Synthesis |

| Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW) | Direct precursor for TADFIW synthesis via hydrogenolysis in formic acid. nih.govresearchgate.net |

| Triacetyltribenzylhexaazaisowurtzitane (TATBIW) | An impurity or side-product from the preceding synthesis step. researchgate.net |

| Pentanitromonoformylhexaazaisowurtzitane (PNMFIW) | An incompletely-nitrated intermediate formed during the nitrolysis of TADFIW to CL-20. researchgate.net |

Mechanistic Aspects of Downstream Nitrolysis to Hexanitrohexaazaisowurtzitane (CL-20) from this compound

The conversion of this compound (TADFIW) to Hexanitrohexaazaisowurtzitane (HNIW or CL-20) is achieved through a nitrolysis reaction. This mechanism involves the cleavage of the N-acetyl and N-formyl bonds and their subsequent replacement with N-nitro groups. The reaction is highly exothermic and must be carefully controlled to prevent the decomposition of the strained isowurtzitane cage structure. researchgate.net

The mechanism proceeds by the action of a potent nitrating agent on the nitrogen atoms bearing the acetyl and formyl groups. The electron-withdrawing nature of these groups makes the nitrogen atoms susceptible to electrophilic attack by the nitronium ion (NO₂⁺), which is the active species in most nitrating mixtures. The reaction results in the substitution of all four acetyl groups and both formyl groups with nitro groups, yielding the fully nitrated CL-20 molecule. Research has shown that this process can be stepwise, as evidenced by the isolation of incompletely-nitrated products like Pentanitromonoformylhexaazaisowurtzitane (PNMFIW) when the reaction is not carried to completion. researchgate.net

The choice of the nitrating agent system is critical as it dictates the reaction conditions, yield, purity, and environmental impact of the CL-20 synthesis. Various systems have been developed for the nitrolysis of hexaazaisowurtzitane precursors like TADFIW and the closely related Tetraacetylhexaazaisowurtzitane (TAIW).

Traditionally, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been used. researchgate.net However, this system is highly corrosive and produces significant acid waste. To address this, cleaner and more efficient nitrating systems have been developed. A prominent alternative is using dinitrogen pentoxide (N₂O₅) in nitric acid. researchgate.netrasayanjournal.co.inzenodo.org This system can achieve high yields and purity under optimized conditions. Further refinements include the use of zeolites, such as H-ZSM-5, as solid acid catalysts with nitric acid to facilitate the reaction under heterogeneous conditions, offering potential for easier separation and catalyst recycling. semanticscholar.org Another innovative approach involves using N₂O₅/HNO₃ in combination with ionic liquids, which can act as catalysts and enhance the reaction rate and yield. researchgate.net

| Nitrating Agent System | Precursor | Key Conditions | Yield |

| HNO₃ / H₂SO₄ | TAIW | 83 ± 2°C, 1 hour | ~85% researchgate.net |

| N₂O₅ / HNO₃ | TAIW | 40°C, 1 hour, then 90°C for 2 hours | 86.1% researchgate.netrasayanjournal.co.in |

| Zeolite (H-ZSM-5) / HNO₃ | TADB | 85°C, 24 hours | 87% (crude) semanticscholar.org |

| N₂O₅ / HNO₃ / Ionic Liquid | TAIW | 60-80°C, 7 hours | 94.5% researchgate.net |

| NOBF₄ / NO₂BF₄ / Sulfolane | TADBIW | Not specified | High yield reported researchgate.net |

Hexanitrohexaazaisowurtzitane (CL-20) is a polymorphic substance, meaning it can exist in multiple crystal forms. The most common polymorphs at ambient conditions are α, β, γ, and ε. researchgate.net The ε-polymorph is the most desirable for applications due to its highest density and superior thermal stability. researchgate.net

During synthesis and precipitation from the reaction mixture, the α- or γ-form of CL-20 is often initially obtained. researchgate.net A subsequent recrystallization step is therefore essential to convert these less stable forms into the ε-polymorph. The transformation is highly dependent on the choice of solvents, temperature, and conditioning time. researchgate.netepa.gov

The transformation from the γ-form to the ε-form has been a subject of detailed study. This transition can be induced by using specific solvent/anti-solvent systems. For example, using ethyl acetate (B1210297) or n-butyl acetate as the solvent and toluene (B28343) as the anti-solvent has been shown to successfully yield the ε-polymorph. researchgate.net The process involves dissolving the initial polymorph and then carefully controlling the precipitation to favor the nucleation and growth of ε-CL-20 crystals. Factors such as the presence of moisture and the time the suspension is conditioned are critical; a minimum conditioning time of three hours in a moisture-free environment has been reported to be effective for the transformation. researchgate.net The presence of certain additives can also influence the transition; those with a higher dipole moment or in which CL-20 has higher solubility can polarize the ε-form and facilitate its transformation into the γ-form, highlighting the delicate balance that must be maintained to secure the desired polymorph. epa.govsemanticscholar.org

Theoretical and Computational Elucidation of Reaction Mechanisms in Precursor and Product Formation

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis of TADFIW and its conversion to CL-20. These methods provide molecular-level insights that are often difficult to obtain through experimental means alone.

Computational studies have been employed to investigate the synthesis mechanism of the hexaazaisowurtzitane cage itself, starting from precursors like HBIW, revealing the roles of different reactants and the energetics of the reaction pathway. researchgate.net For the final product, CL-20, DFT calculations have been used to explore its unimolecular decomposition pathways. These studies have identified several competing initial decomposition steps, including the homolytic cleavage of the N-NO₂ bond, HONO elimination, and ring-opening via C-C or C-N bond breaking. nih.govenergetic-materials.org.cn This fundamental understanding is crucial for assessing the stability of the energetic material.

Furthermore, molecular dynamics simulations have been used to study the transformation between CL-20 polymorphs. These simulations can model the crystal lattice and predict how factors like temperature and pressure influence the transition from one form to another, such as the conversion of γ-HNIW to the more stable ε-HNIW. researchgate.net Theoretical calculations have also been used to analyze the intermolecular interactions between CL-20 and solvent molecules, clarifying the driving forces behind the formation of solvates, which can be intermediates in the crystallization process. rsc.org These computational approaches provide a predictive framework for optimizing reaction conditions and controlling the crystal form of the final product.

Advanced Characterization and Structural Elucidation of Tetraacetyldiformylhexaazaisowurtzitane

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. By interacting with molecules using various regions of the electromagnetic spectrum, these methods can probe atomic connectivity, functional groups, and molecular mass, providing a detailed molecular 'fingerprint'. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It operates by measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a "chemical shift" (δ) that provides detailed information about the molecule's structure. researchgate.netnih.gov

For a molecule like Tetraacetyldiformylhexaazaisowurtzitane, ¹H and ¹³C NMR spectra are essential for confirming the presence and connectivity of its various components.

¹H NMR Spectroscopy : This technique would be used to identify the protons in the TAIW structure. The protons on the polycyclic cage, the acetyl methyl groups, and the formyl groups would each appear at distinct chemical shifts. The integration of these signals would confirm the relative number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular framework. Protons near electronegative atoms, like the nitrogen and oxygen in the cage and acyl groups, are typically "deshielded" and appear at a higher chemical shift (downfield). nih.gov

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule. researchgate.net Each unique carbon in the TAIW cage, the acetyl methyl groups, the acetyl carbonyls, and the formyl carbonyls would produce a distinct signal. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield (typically 160-220 ppm). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

The complete assignment of NMR signals is often aided by two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which show correlations between coupled nuclei. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (TAIW) Moieties (Note: The following data is illustrative, based on typical chemical shift values for the respective functional groups, as specific experimental spectra for TAIW are not publicly available.)

| Structural Moiety | Nucleus | Anticipated Chemical Shift (δ, ppm) | Rationale |

| Cage Methine Protons (CH) | ¹H | 6.0 - 7.5 | Protons are on a cage structure bonded to nitrogen atoms, leading to significant deshielding. |

| Acetyl Protons (CH₃) | ¹H | 2.0 - 2.5 | Methyl groups attached to a carbonyl and nitrogen atom. nih.gov |

| Formyl Proton (CHO) | ¹H | 8.0 - 8.5 | Proton directly attached to a carbonyl group, highly deshielded. |

| Cage Methine Carbons (CH) | ¹³C | 70 - 90 | Cage carbons bonded to multiple nitrogen atoms. |

| Acetyl Methyl Carbons (CH₃) | ¹³C | 20 - 30 | Standard range for methyl carbons of an acetyl group. nih.gov |

| Acetyl Carbonyl Carbons (C=O) | ¹³C | 168 - 172 | Typical chemical shift for amide-like carbonyl carbons. |

| Formyl Carbonyl Carbon (C=O) | ¹³C | 160 - 165 | Typical chemical shift for formamide-like carbonyl carbons. |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. rsc.org It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. libretexts.org Molecules absorb specific frequencies of IR radiation that correspond to the natural vibrational frequencies of their chemical bonds, such as stretching and bending. specac.com

A theoretical study on TAIW reported calculated and experimental IR harmonic frequencies, confirming the presence of characteristic vibrations. rsc.org The strong absorptions in the carbonyl region are particularly indicative of the successful acylation of the hexaazaisowurtzitane cage.

Table 2: Key Experimental Infrared (IR) Absorption Frequencies for this compound (TAIW)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~1735 | Strong | C=O Stretch | Acetyl Carbonyl |

| ~1710 | Strong | C=O Stretch | Formyl Carbonyl |

| ~2960 | Medium | C-H Stretch | Cage Methine |

| ~1370 | Strong | C-H Bend / CH₃ Symmetric Bend | Cage Methine / Acetyl |

| ~1220 | Strong | C-N Stretch | Cage Amine/Amide |

(Data derived from theoretical and experimental findings reported in the literature.) rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. impactfactor.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. This ion is often energetically unstable and breaks apart into smaller, charged fragments. mdpi.com

For TAIW, high-resolution mass spectrometry (HR-MS) would be used to determine its exact molecular mass, which allows for the confirmation of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used for complex organic molecules, including cage compounds. nih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The way the molecular ion breaks down is not random; it follows predictable chemical pathways. In cage-like structures, fragmentation may involve the cleavage of the substituent groups (acetyl and formyl) or the opening of the cage itself. youtube.com The loss of fragments corresponding to the mass of an acetyl group (43 Da) or a formyl group (29 Da) would be strong evidence for the TAIW structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound (TAIW)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 474 | [M]⁺ (Molecular Ion) | Intact ionized molecule (C₁₆H₁₈N₁₀O₆) |

| 445 | [M - CHO]⁺ | Loss of a formyl radical |

| 431 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 388 | [M - 2COCH₃]⁺ | Loss of two acetyl radicals |

| 359 | [M - 2COCH₃ - CHO]⁺ | Loss of two acetyl and one formyl radical |

(Note: This table is predictive, based on the structure of TAIW and common fragmentation patterns. M represents the parent molecule.)

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. youtube.com It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While FTIR measures the absorption of light, Raman measures the light that is scattered at a different frequency due to interaction with molecular vibrations. A key principle is that vibrations that are strong in Raman spectra are often weak in FTIR, and vice versa. This is particularly true for highly symmetric, non-polar bonds.

In the analysis of TAIW, Raman spectroscopy can provide detailed information about the cage structure itself. The symmetric vibrations of the hexaazaisowurtzitane backbone, which might be weak in the IR spectrum, could be prominent in the Raman spectrum. It is also highly effective for identifying C-C, C-N, and N-N single bonds within the cage. Raman spectroscopy is a powerful, non-destructive tool for obtaining a unique vibrational fingerprint and is widely used in the characterization of energetic materials and other complex molecular systems. researchgate.netmdpi.comchromforum.org

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and components separate based on their differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. mdpi.com It is particularly crucial for assessing the purity of a synthesized compound. nih.gov In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). rsc.org

For TAIW, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.org As the sample passes through the column, TAIW is separated from any unreacted starting materials, by-products, or other impurities.

A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate in real-time. youtube.com The result is a chromatogram, which plots the detector response versus time. The time at which a specific compound elutes is its retention time. The purity of the TAIW sample is determined by the percentage of the total peak area that corresponds to the TAIW peak. nih.gov Method validation ensures that the HPLC analysis is accurate, precise, and reliable. rsc.org

Column Chromatography for Purification and Intermediate Isolation

Column chromatography is a cornerstone technique in synthetic chemistry for the purification of compounds and the isolation of reaction intermediates. This method separates molecules based on their differential adsorption onto a stationary phase, with a liquid mobile phase facilitating the movement of the components at different rates. For the hexaazaisowurtzitane family of compounds, column chromatography has proven effective in isolating desired products from complex reaction mixtures.

While specific experimental details for the column chromatographic purification of this compound (TADFIW) are not extensively detailed in open literature, the purification of closely related derivatives highlights the utility of this technique. For instance, in the synthesis of hexanitrohexaazaisowurtzitane (B163516) (HNIW), a small amount of an incompletely nitrated product, pentanitromonoformylhexa-azaisowurtzitane (PNMFIW), is formed. The separation of this impurity from the crude HNIW product has been successfully achieved using a chromatographic column packed with silica (B1680970) gel. researchgate.net In this process, acetone (B3395972) is used as the solvent to load the mixture onto the column, and an eluent mixture of petroleum benzine (boiling point 90-120 °C) and ethyl acetate (B1210297) in a 4:1 volume ratio is used to effect the separation. researchgate.net

Furthermore, the purification of another precursor, triacetyltribenzyl hexaazaisowurtzitane (TATBIW), has been accomplished through column analysis, underscoring the relevance of this technique in ensuring the high purity of intermediates in the synthetic pathway to HNIW. researchgate.net The selection of the stationary and mobile phases is critical and is tailored to the polarity of the specific hexaazaisowurtzitane derivative being purified.

| Parameter | Description | Source |

| Analyte | Pentanitromonoformylhexa-azaisowurtzitane (PNMFIW) | researchgate.net |

| Stationary Phase | Silica Gel | researchgate.net |

| Solvent (for loading) | Acetone | researchgate.net |

| Eluent | Petroleum Benzine (b.p. 90-120 °C) / Ethyl Acetate (4:1, v/v) | researchgate.net |

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the structural analysis of crystalline solids. By analyzing the pattern of diffracted X-rays, it is possible to determine the arrangement of atoms within a crystal lattice, providing definitive information about molecular structure and crystalline phase.

Single Crystal X-ray Diffraction for Absolute Structure Determination (relevant for derivatives and intermediates)

Single crystal X-ray diffraction (SCXRD) provides the most unambiguous method for determining the three-dimensional structure of a molecule. rigaku.com The ability to grow a suitable single crystal is a prerequisite for this technique. In the context of hexaazaisowurtzitane chemistry, SCXRD has been instrumental in confirming the cage structure of its derivatives.

| Parameter | Description | Source |

| Analyte | Tetraacetyldinitrosohexaazaisowurtzitane monohydrate (TADNIW·H₂O) | researchgate.net |

| Crystallization Solvent | Ethyl acetate / Acetone / DMF | researchgate.net |

| Analytical Technique | Single Crystal X-ray Diffraction | researchgate.net |

| Outcome | Confirmation of Molecular Structure | researchgate.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the purity of a bulk sample. wikipedia.org Unlike SCXRD, PXRD does not require a single crystal and is therefore applicable to a wider range of materials. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

For a compound like TADFIW, which is a solid intermediate, PXRD would be employed to:

Confirm the crystalline nature of the synthesized material.

Identify the specific polymorphic form, as different crystal structures can impact the stability and reactivity of energetic materials.

Assess the purity of the bulk sample by detecting the presence of crystalline impurities.

Advanced Microscopy Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and topography of a material. mdpi.com In the study of energetic materials, the size, shape, and surface characteristics of crystals can significantly influence their sensitivity, performance, and processing characteristics.

For TADFIW, SEM analysis would be employed to visualize the morphology of the crystalline powder. This analysis can reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., prismatic, tabular, acicular).

Particle Size and Distribution: The average size and the range of sizes of the crystals in the sample.

Surface Features: The presence of any surface defects, such as cracks or agglomerations.

Theoretical and Computational Chemistry Studies on Tetraacetyldiformylhexaazaisowurtzitane and Its Transformations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior and stability of a system. For energetic materials and their precursors, MD simulations are valuable for understanding thermal stability and decomposition mechanisms at the atomic level.

The broader class of hexaazaisowurtzitane derivatives, particularly CL-20, has been the subject of numerous MD simulations to assess their stability and decomposition pathways. nih.govresearchgate.net These studies often explore the effects of temperature and pressure on the molecule's structural integrity. However, specific MD simulation studies focusing on the dynamic behavior and stability of Tetraacetyldiformylhexaazaisowurtzitane are not found in the surveyed literature. Such studies would be beneficial in understanding its handling and storage properties.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule, including its molecular orbitals and electron density distribution. This information is fundamental for predicting a molecule's reactivity.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in mapping out the potential reaction pathways of chemical transformations and calculating the associated energy barriers. This information is vital for understanding reaction mechanisms and optimizing synthesis routes. For the conversion of this compound to CL-20, computational modeling could provide valuable insights into the nitrolysis process, identifying transition states and intermediates.

Studies on Chiral Intermediates and Stereochemical Aspects

The hexaazaisowurtzitane cage is a chiral molecule, meaning it is non-superimposable on its mirror image. The stereochemistry of this cage and its derivatives can influence their properties and reactivity. Computational methods can be used to study the stereochemical aspects of reactions involving chiral molecules and to investigate the properties of different stereoisomers.

While the inherent chirality of the hexaazaisowurtzitane framework is recognized, specific computational studies focusing on the chiral intermediates and stereochemical aspects of reactions involving this compound are not found in the public domain. Investigating these aspects could lead to a deeper understanding of the synthesis and properties of its derivatives.

Future Research Trajectories and Innovations in Tetraacetyldiformylhexaazaisowurtzitane Chemistry

Development of Greener Synthetic Pathways and Sustainable Catalysis

The synthesis of complex polycyclic nitramines like Tetraacetyldiformylhexaazaisowurtzitane traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. A major thrust of future research is the development of more environmentally benign synthetic routes.

One promising area is the exploration of nitrodesilylation chemistry using reagents like dinitrogen pentoxide, which offers a potentially cleaner alternative to conventional nitration methods. researchgate.net Research into sustainable heterogeneous catalysts, such as chitosan (B1678972) derived from chitin, is also gaining traction for various organic syntheses. researchgate.net While not yet applied directly to TADFHW, the principles of using biodegradable and reusable catalysts could revolutionize its production by minimizing waste and avoiding harsh reaction conditions. researchgate.netwikipedia.org

The development of greener synthetic pathways for organic compounds, in general, emphasizes the use of alternative, safer solvents like water or ionic liquids, and biocatalysis. chemistryjournals.net For instance, the BHC Company's greener synthesis of ibuprofen, which utilizes a catalytic process to improve atom economy and reduce waste, serves as a model for what could be achieved in the synthesis of complex molecules like TADFHW. chemistryjournals.net

Future research will likely focus on adapting these green chemistry principles to the synthesis of polycyclic nitramines. This could involve investigating enzymatic processes or novel catalytic systems that can selectively functionalize the hexaazaisowurtzitane cage with acetyl and formyl groups under milder and more sustainable conditions.

Exploration of Novel Functionalization Strategies for Enhanced Material Performance

While this compound is primarily an intermediate, research into its functionalization could lead to the development of new materials with tailored properties. The functionalization of the hexaazaisowurtzitane cage is a key strategy for modifying the performance characteristics of the final energetic material.

The introduction of different functional groups can significantly impact properties such as density, thermal stability, and sensitivity. For instance, the functionalization of carbon nanomaterials (CNMs) like graphene and carbon nanotubes with energetic components is an active area of research to create advanced nanostructures with improved performance. researchgate.nethgxx.org Similar strategies could be explored by creating composites or derivatives of TADFHW.

Future work could involve selectively replacing the acetyl or formyl groups of TADFHW with other functional moieties to fine-tune the properties of the resulting compounds. This could lead to the creation of a library of hexaazaisowurtzitane derivatives with a wide range of characteristics, potentially offering advantages over existing materials in specific applications.

Integration of Advanced Automation and Process Control in Synthesis

The synthesis of complex and potentially hazardous materials like this compound can benefit significantly from advancements in automation and process control. Automated systems can enhance safety, improve reproducibility, and enable high-throughput screening of reaction conditions.

Self-driving laboratories (SDLs), which combine computation, high-throughput automation, and artificial intelligence, are emerging as a transformative approach in materials discovery. chemrxiv.org These systems can rapidly explore vast chemical spaces and optimize synthesis conditions, accelerating the development of new materials. chemrxiv.org The application of such automated platforms to the synthesis of TADFHW could lead to more efficient and reliable production methods. researchgate.net

Furthermore, advanced process control in chemical plants is crucial for ensuring safety and product quality. researchgate.net For the production of energetic materials, where precise control of reaction parameters is critical, the integration of sophisticated sensor technologies and feedback control systems is a key area for future development. This will be essential for scaling up the synthesis of TADFHW and its derivatives in a safe and controlled manner.

Computational-Experimental Synergies for Rational Design of Derivatives

The synergy between computational modeling and experimental work is becoming increasingly vital in the rational design of new materials. rsc.org Quantum computational chemistry and other theoretical methods can be used to predict the properties of novel molecules before they are synthesized in the lab, saving time and resources. wikipedia.org

For this compound, computational studies can provide valuable insights into its structure, reactivity, and the properties of its potential derivatives. Density Functional Theory (DFT) is a powerful tool for predicting the heats of formation, detonation velocities, and other performance parameters of energetic compounds. rsc.org

By combining computational screening with targeted experimental synthesis, researchers can accelerate the discovery of new hexaazaisowurtzitane-based materials with desired properties. researchgate.net This integrated approach allows for a more systematic exploration of the vast chemical space of functionalized hexaazaisowurtzitane derivatives, moving beyond trial-and-error approaches towards a more predictive and efficient design process. The future of TADFHW chemistry will undoubtedly rely on this powerful combination of in silico design and experimental validation to unlock new possibilities in the field of energetic materials.

Q & A

Q. What are the key steps in synthesizing HNIW (CL-20) from TADFIW, and how does nitric acid concentration influence reaction efficiency?

The synthesis involves nitration of TADFIW in concentrated nitric acid (≥90%), where γ-HNIW initially forms and subsequently converts to ε-HNIW via solvent-mediated phase transitions. Temperature control (60–65°C) and reaction time (~12 hours) are critical to achieving yields >90% and purity >99.5%. Acid concentration above 95% minimizes byproducts like polynitro derivatives, ensuring high ε-HNIW selectivity .

Q. Which characterization techniques are essential for verifying TADFIW-derived HNIW polymorphs?

X-ray diffraction (XRD) distinguishes ε-HNIW (monoclinic) from γ/β polymorphs. Differential scanning calorimetry (DSC) identifies thermal stability differences (ε-HNIW decomposes at ~240°C). NMR (¹³C/¹⁵N) confirms nitro group substitution patterns, while HPLC quantifies purity (>99.5%) .

Q. How do solvent properties affect the crystallization of HNIW from TADFIW precursors?

Polar aprotic solvents (e.g., DMSO) stabilize intermediate γ-HNIW, while nonpolar solvents (hexane/ethyl acetate mixtures) promote ε-HNIW nucleation. Solvent polarity and dielectric constant directly correlate with crystal habit and phase stability .

Q. What factors influence the thermal stability of HNIW synthesized from TADFIW?

Residual acetyl/formyl groups from incomplete nitration reduce thermal stability. Post-synthesis washing with cold water (<10°C) removes acidic impurities, increasing decomposition onset temperatures by ~15°C .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize TADFIW nitration conditions to minimize byproduct formation?

RSM models using central composite design (CCD) can correlate nitric acid concentration (90–98%), temperature (55–70°C), and reaction time (8–16 hours) to maximize ε-HNIW yield. For example, a 95% acid concentration at 65°C for 12 hours reduces polynitro derivatives by 40% compared to unoptimized protocols .

Q. What computational methods predict the sensitivity and stability of TADFIW-derived HNIW polymorphs?

Semi-empirical methods (AM1/PM3) calculate bond dissociation energies (BDEs) of N–N bonds in ε-HNIW (avg. BDE: ~180 kJ/mol). Mulliken population analysis predicts lower impact sensitivity for ε-polymorphs due to shorter N–N bond lengths (1.35 Å vs. 1.38 Å in γ-HNIW) .

Q. How do phase transitions of HNIW under high-pressure conditions affect detonation performance?

High-pressure XRD studies reveal ε→γ phase transitions above 3 GPa, increasing crystal density from 2.04 to 2.09 g/cm³. This transition elevates detonation velocity (VOD) from 9,400 m/s to 9,700 m/s but reduces thermal stability by 20% .

Q. What strategies resolve contradictions in reported sensitivity data for TADFIW-derived HNIW?

Discrepancies arise from residual solvent inclusions (e.g., ethyl acetate) or polymorphic impurities. Synchrotron-based FTIR and atomic force microscopy (AFM) quantify surface defects, correlating crystal imperfections with increased friction sensitivity (e.g., >50% defects raise sensitivity by 30%) .

Q. How does substituent functionalization of TADFIW influence the synthesis of novel hexaazaisowurtzitane derivatives?

Introducing tert-butyl groups at amine sites (e.g., N,N'-ditert-butyl-1,2-ethanediimine) alters steric hindrance, favoring mono-nitro intermediates. DFT simulations show that bulkier substituents reduce nitration activation energy by 15–20 kJ/mol .

Q. What mechanistic insights explain the role of mixed acids (HNO₃/H₂SO₄) in TADFIW nitration?

Sulfuric acid acts as a dehydrating agent, enhancing nitric acid’s nitronium ion (NO₂⁺) concentration. Kinetic studies reveal a second-order dependence on NO₂⁺, with a rate constant (k) of 1.2 × 10⁻³ L/mol·s at 65°C .

Methodological Guidelines

- Data Contradiction Analysis : Use combinatorial characterization (XRD, DSC, AFM) to isolate variables like impurities or polymorphic mixtures .

- Reproducibility : Document acid concentration (±0.5%), solvent ratios (±2%), and cooling rates (±1°C/min) to ensure consistent ε-HNIW yields .

- Computational Validation : Cross-validate AM1/PM3 results with DFT (B3LYP/6-311+G**) for accurate sensitivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.